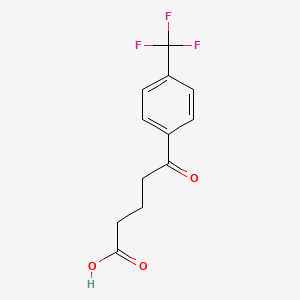

5-Oxo-5-(4-trifluoromethylphenyl)valeric acid

Übersicht

Beschreibung

5-Oxo-5-(4-trifluoromethylphenyl)valeric acid is a chemical compound with the molecular formula C12H11F3O3 and a molecular weight of 260.21 g/mol It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a valeric acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid typically involves the reaction of 4-trifluoromethylbenzaldehyde with a suitable reagent to form the corresponding intermediate, which is then subjected to further reactions to yield the final product. One common method involves the use of a Grignard reagent, followed by oxidation and hydrolysis steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxo-5-(4-trifluoromethylphenyl)valeric acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new compounds with modified functional groups.

Wissenschaftliche Forschungsanwendungen

5-Oxo-5-(4-trifluoromethylphenyl)valeric acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Oxo-5-(4-trifluoromethylphenyl)valeric acid include:

- 5-Oxo-5-(4-chlorophenyl)valeric acid

- 5-Oxo-5-(4-methylphenyl)valeric acid

- 5-Oxo-5-(4-nitrophenyl)valeric acid

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and stability, which distinguish it from other similar compounds. These properties make it particularly valuable in applications where enhanced interaction with hydrophobic biomolecules is desired.

Biologische Aktivität

5-Oxo-5-(4-trifluoromethylphenyl)valeric acid, with the Chemical Abstracts Service number 88699-88-1, is a synthetic compound notable for its trifluoromethyl group, which enhances its chemical reactivity and biological properties. This compound is being explored for its potential applications in various fields, particularly in pharmacology and neurology.

- Molecular Formula : C₁₂H₁₁F₃O₃

- Molecular Weight : 260.21 g/mol

- Appearance : White solid

The presence of the oxo group (C=O) contributes to its acidity and potential interactions in biological systems, making it a candidate for further biological studies.

Biological Activity Overview

Preliminary studies have indicated that this compound may exhibit significant biological activity, particularly as an inhibitor of enzymes involved in neurodegenerative diseases. Notably, it has been evaluated for its effects on human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₂H₁₁F₃O₃ | Trifluoromethyl group | AChE/BChE inhibitor |

| 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid | C₁₁H₉F₃O₃ | Multiple trifluoromethyl groups | Not extensively studied |

| 3-(4-Chlorophenyl)-5-oxo-5-(4-trifluoromethyl)pentanoic acid | C₁₈H₁₄ClF₃O₃ | Incorporates chlorine atom | Potentially different reactivity |

| 5-Oxo-5-(4-fluorophenyl)valeric acid | C₁₂H₁₁F₃O₃ | Lacks trifluoromethyl group | Reduced biological activity |

The interaction studies involving this compound focus on its binding affinity with various biological targets. The compound's structure suggests potential interactions with receptors involved in inflammatory pathways. These interactions are crucial for understanding how modifications to the compound's structure can enhance or inhibit its biological activity.

Case Studies and Research Findings

- Neuroprotective Effects : Research indicates that derivatives of this compound may have neuroprotective effects by inhibiting AChE and BChE activities. This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in models of Alzheimer’s disease.

- Synthesis of Derivatives : A series of novel derivatives have been synthesized from this compound, demonstrating enhanced biological activity against cholinesterases. The modifications aimed to improve lipophilicity and receptor binding affinity, which are critical for drug design.

- In Vitro Studies : In vitro assays have shown that certain derivatives exhibit significant inhibitory effects on cell viability in cancer cell lines, suggesting potential antitumor properties. For example, valerate derivatives demonstrated a concentration-dependent decrease in viability across various breast cancer cell lines .

Eigenschaften

IUPAC Name |

5-oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O3/c13-12(14,15)9-6-4-8(5-7-9)10(16)2-1-3-11(17)18/h4-7H,1-3H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKRGSQBFRBDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645408 | |

| Record name | 5-Oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88699-88-1 | |

| Record name | δ-Oxo-4-(trifluoromethyl)benzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88699-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Oxo-5-[4-(trifluoromethyl)phenyl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.